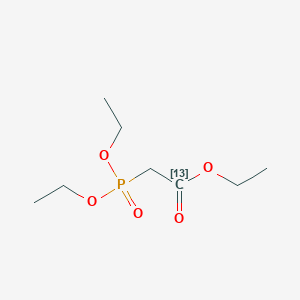

Triethyl phosphonoacetate-1-13C

Description

The exact mass of the compound Triethyl phosphonoacetate-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triethyl phosphonoacetate-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethyl phosphonoacetate-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBFICZYGKNTD-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459099 | |

| Record name | Triethyl phosphonoacetate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-67-6 | |

| Record name | Triethyl phosphonoacetate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61203-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of Triethyl phosphonoacetate-1-13C

An In-Depth Technical Guide to the Physical and Chemical Properties of Triethyl phosphonoacetate-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Triethyl phosphonoacetate-1-¹³C, an isotopically labeled organophosphorus reagent. We will delve into its core physical properties, the implications of its ¹³C label for advanced analytical and mechanistic studies, and its practical application in synthetic chemistry, with a focus on providing field-proven insights and methodologies.

Triethyl phosphonoacetate-1-¹³C is a stable, isotopically labeled analog of the widely used Horner-Wadsworth-Emmons (HWE) reagent. The incorporation of a heavy carbon isotope at the carbonyl position (C1) makes it an invaluable tool for mechanistic elucidation and quantitative analysis where tracking the acetate moiety is critical.

| Property | Value | Source(s) |

| Synonyms | Ethyl 2-(diethoxyphosphinyl)acetate-1-¹³C, Triethyl carboxymethylphosphonate (¹³C) | [1] |

| CAS Number | 61203-67-6 | [1][2] |

| Molecular Formula | C₇(¹³C)H₁₇O₅P | [2] |

| Linear Formula | (C₂H₅O)₂P(O)CH₂¹³CO₂C₂H₅ | |

| Molecular Weight | 225.18 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Density | 1.13 g/mL at 25 °C | [3][4][5] |

| Boiling Point | 142-145 °C at 9 mmHg | [3][4][5] |

| Refractive Index | n20/D 1.431 | [3][5] |

| Flash Point | 105 °C (221 °F) - closed cup | [5] |

| Solubility | Soluble in ethanol and toluene. Slightly miscible with water, may decompose. | [6] |

| Isotopic Purity | ≥99 atom % ¹³C | [2] |

| Chemical Purity | ≥98-99% | [1][2] |

The Significance of ¹³C Isotopic Labeling

The primary value of Triethyl phosphonoacetate-1-¹³C over its unlabeled counterpart lies in the strategic placement of the ¹³C isotope. This single atomic substitution provides a powerful, non-radioactive probe for a variety of advanced applications.

-

Mechanistic Studies: The ¹³C label allows for the unambiguous tracking of the carbonyl carbon throughout a reaction sequence using ¹³C NMR spectroscopy. This is particularly useful in complex multi-step syntheses or when studying reaction mechanisms, such as the stereochemical course of the Horner-Wadsworth-Emmons reaction.

-

Quantitative Mass Spectrometry: In drug metabolism and pharmacokinetic (DMPK) studies, ¹³C-labeled compounds serve as ideal internal standards. Since Triethyl phosphonoacetate-1-¹³C has a mass shift of M+1 compared to the natural abundance material, it can be co-injected with an unlabeled analyte. Its identical chemical behavior and chromatographic retention time, but distinct mass-to-charge ratio (m/z), allow for highly accurate quantification by LC-MS/MS, correcting for variations in sample preparation and instrument response.

-

NMR Spectroscopy: The ¹³C nucleus is NMR-active. The 99% enrichment at the C1 position results in a dramatically enhanced signal for this carbon in the ¹³C NMR spectrum, simplifying spectral assignment. Furthermore, the presence of the ¹³C atom induces observable coupling constants (J-couplings) with adjacent protons (¹H) and the phosphorus atom (³¹P), providing invaluable structural information.

Spectroscopic Profile: Interpreting the ¹³C Label

The isotopic label profoundly influences the compound's spectroscopic signature.

-

¹H NMR: The two protons of the methylene group (P-CH₂-¹³C) will appear as a doublet of doublets. The large splitting is due to coupling with the ³¹P nucleus, and a smaller, secondary splitting is due to one-bond coupling with the ¹³C nucleus (¹JCH).

-

¹³C NMR: The spectrum will be dominated by a strong signal for the enriched C1 carbonyl carbon. This signal will appear as a doublet due to two-bond coupling with the phosphorus atom (²JPC).

-

³¹P NMR: The phosphorus signal will appear as a triplet due to coupling with the two adjacent methylene protons. A smaller doublet splitting may also be resolved due to two-bond coupling with the ¹³C nucleus (²JPC).

-

Mass Spectrometry: The molecular ion peak will be observed at m/z = 225, which is one mass unit higher than the unlabeled compound (MW = 224.19).[7] This M+1 mass shift is a defining characteristic used for its identification and quantification.

Application in Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction

Triethyl phosphonoacetate-1-¹³C is a key reagent for the stereoselective synthesis of α,β-unsaturated esters, particularly E-isomers, via the Horner-Wadsworth-Emmons reaction.[4][8] This reaction offers a significant advantage over the classical Wittig reaction, as the water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying product purification.

Experimental Workflow Diagram

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

Protocol: General Procedure for HWE Olefination

This protocol describes a general method for the reaction. The causality behind key steps is explained to ensure reproducibility and success.

1. Reagent Preparation and Safety:

- Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Anhydrous solvents (e.g., tetrahydrofuran [THF]) are critical for this reaction, as the phosphonate anion is a strong base and will be quenched by protic sources like water. Use freshly distilled or commercially available anhydrous solvents.

2. Formation of the Phosphonate Anion (Ylide):

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents).

- Wash the NaH with anhydrous hexane (3x) under an inert atmosphere to remove the mineral oil, which can interfere with the reaction.

- Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath. This is an exothermic reaction, and cooling prevents uncontrolled hydrogen gas evolution.

- Slowly add a solution of Triethyl phosphonoacetate-1-¹³C (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 15-20 minutes. Vigorous bubbling (H₂ evolution) will be observed.

- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The solution should become clear or slightly hazy.

3. Reaction with the Carbonyl Compound:

- Cool the anion solution back down to 0 °C.

- Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise. The choice of carbonyl substrate dictates the final product.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 1-4 hours).

4. Reaction Quench and Workup:

- Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. This protonates any remaining base and byproducts.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x).

- Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

5. Purification:

- The resulting crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ¹³C-labeled α,β-unsaturated ester.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with this reagent.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Health Hazard | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[5] |

| H315: Causes skin irritation.[9] | |||

| Environmental Hazard | GHS09 (Environment - in some jurisdictions) | Warning | H411: Toxic to aquatic life with long lasting effects.[9] |

-

Handling: Use in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[10] In case of contact, rinse immediately and thoroughly with water.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10] This compound is classified as a combustible liquid (Storage Class 10).[5]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.[9][11]

Conclusion

Triethyl phosphonoacetate-1-¹³C is more than a simple synthetic building block; it is a sophisticated analytical tool. Its well-defined physical properties, combined with the strategic isotopic label, provide researchers in drug discovery and process chemistry with a reliable method for synthesizing labeled target molecules. The insights gained from its use in mechanistic and quantitative studies are critical for advancing modern chemical and pharmaceutical research.

References

-

Triethyl phosphonoacetate. PubChem, National Institutes of Health. [Link]

-

triethyl phosphonoacetate, 867-13-0. The Good Scents Company. [Link]

-

Triethylphosphono acetate, 97% 867-13-0 India. Otto Chemie Pvt. Ltd.. [Link]

-

Triethyl phosphonoacetate. Wikipedia. [Link]

-

Triethyl phosphonoacetate Chemical Properties. BOSS CHEMICAL. [Link]

-

Triethyl phosphonoacetate-¹³C₂. MilliporeSigma. [Link]

-

Triethyl phosphonoacetate-2-¹³C - ¹H NMR Spectrum. SpectraBase. [Link]

-

SAFETY DATA SHEET - Triethyl phosphonoacetate (Fisher Scientific, different document). Fisher Scientific. [Link]

-

Triethyl phosphonoacetate | CAS#:867-13-0. Chemsrc. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. Triethyl phosphonoacetate-1-13C | CAS 61203-67-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Triethylphosphono acetate, 97% 867-13-0 India [ottokemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Triethyl phosphonoacetate CAS 867-13-0 - Buy Triethyl phosphonoacetate, 867-13-0, C8H17O5P Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]

- 7. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

solubility of Triethyl phosphonoacetate-1-13C in common organic solvents

[1]

Executive Summary

Triethyl phosphonoacetate-1-13C (CAS: 61203-67-6) is the stable-isotope labeled variant of the standard Horner-Wadsworth-Emmons (HWE) reagent.[1] It is primarily employed to introduce a carbon-13 label at the carbonyl position of

While its solubility profile mirrors that of its unlabeled counterpart (CAS: 867-13-0), the high cost and specific application of the labeled compound dictate a more rigorous approach to solvent selection.[1] The critical directive is not just "what dissolves it," but "what maintains its isotopic and chemical integrity."

Key Solubility Takeaway:

Physicochemical Profile

Understanding the physical nature of the reagent is the first step to accurate handling.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | ~225.18 g/mol (approx. +1 Da vs unlabeled) |

| Physical State | Liquid at Room Temperature |

| Boiling Point | 142–145 °C at 9 mmHg (Lit.)[1][3][4][5][6][7] |

| Density | ~1.13 g/mL |

| Label Position | Carbonyl Carbon (C-1) |

| Hygroscopicity | Moderate (Phosphonate esters absorb atmospheric moisture) |

Solubility & Solvent Compatibility Matrix

The following table categorizes solvents based on Solubility (thermodynamic capacity to dissolve) and Suitability (chemical compatibility for reaction).

Core Solvent Data

| Solvent | Solubility | Suitability | Technical Notes |

| Tetrahydrofuran (THF) | High | Excellent | Standard solvent for HWE reactions.[1] Must be anhydrous to prevent hydrolysis. |

| Dichloromethane (DCM) | High | Good | Excellent solubilizer; often used for milder HWE conditions (e.g., with DBU/LiCl).[1] |

| Acetonitrile (MeCN) | High | Good | Preferred for Masamune-Roush conditions.[1] Ensure "Anhydrous" grade. |

| Toluene | High | Good | Useful for higher temperature reactions or azeotropic water removal. |

| Ethanol (EtOH) | High | Conditional | Safe. Since the reagent is an ethyl ester, transesterification with ethanol is degenerate (no net change).[1] |

| Methanol (MeOH) | High | POOR | Risk. Transesterification will convert the ethyl ester to a methyl ester, altering the final product structure. |

| Water | Low | Incompatible | Danger. Causes hydrolysis of the phosphonate and ester groups. Decomposes the reagent.[8] |

| Diethyl Ether | High | Moderate | Good solubility, but volatility can be an issue during concentration. |

The Transesterification Trap

Researchers often overlook the risk of alcohol solvents.

-

Scenario: Dissolving Triethyl phosphonoacetate-1-13C in Methanol .

-

Mechanism: Base-catalyzed exchange of the ethoxy group for a methoxy group.[1]

-

Result: Formation of Trimethyl phosphonoacetate-1-13C (or mixed species).[1] While the 13C label (on the carbonyl) remains, your product will be a methyl ester, not an ethyl ester.[1]

-

Rule: Only use the alcohol corresponding to the ester group (Ethanol for Triethyl, Methanol for Trimethyl).

Visualizing the Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended reaction conditions.

Figure 1: Decision tree for selecting the appropriate solvent for Triethyl phosphonoacetate-1-13C reactions, prioritizing chemical stability.

Experimental Protocol: Anhydrous HWE Reaction

Context: This protocol describes the standard use of the reagent to form a 13C-labeled

Reagents

-

Triethyl phosphonoacetate-1-13C (1.0 equiv)[1]

-

Aldehyde Substrate (0.95 equiv)[1]

-

Sodium Hydride (NaH) (60% dispersion, 1.1 equiv)[1]

-

Solvent: Anhydrous THF (distilled over Na/benzophenone or from a solvent purification system).

Step-by-Step Methodology

-

System Prep: Flame-dry a 2-neck round-bottom flask under a stream of Argon or Nitrogen. Cool to room temperature.

-

Base Activation: Add NaH to the flask. Wash twice with anhydrous Hexane (to remove mineral oil) if high purity is required, decanting the supernatant via syringe.[1]

-

Solvent Addition: Add Anhydrous THF to suspend the NaH. Cool the suspension to 0 °C (ice bath).

-

Reagent Addition (Critical Step):

-

Dissolve Triethyl phosphonoacetate-1-13C in a minimal volume of Anhydrous THF.

-

Add this solution dropwise to the NaH suspension.

-

Observation: Evolution of

gas. The solution will turn clear/yellowish as the phosphonate anion forms. -

Stir: Allow to stir at 0 °C for 20–30 minutes to ensure complete deprotonation.

-

-

Substrate Addition: Add the aldehyde (dissolved in THF) dropwise to the anion solution.

-

Reaction: Allow to warm to room temperature. Monitor by TLC or LC-MS.[1]

-

Quench: Quench carefully with Saturated Ammonium Chloride (

). -

Workup: Extract with Diethyl Ether or Ethyl Acetate. The labeled product is in the organic layer; the phosphate byproduct is water-soluble (a key advantage of HWE over Wittig).[1][9]

Handling & Stability

Storage

-

Temperature: Store at 2–8 °C (Refrigerator).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[10] The 13C label is stable, but the phosphonate ester is moisture-sensitive.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent hydrolysis and light degradation.[1]

Verification (NMR)

Before committing the expensive labeled reagent to a reaction, verify its integrity.[1]

Reaction Pathway Visualization

Figure 2: Mechanistic pathway of the HWE reaction using the labeled reagent.[1]

References

-

Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[1][11] Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863-927.[1] Available at: [Link][1]

-

Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984).[1] Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU. Tetrahedron Letters, 25(21), 2183-2186.[1] Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13345, Triethyl phosphonoacetate. Available at: [Link][1]

Sources

- 1. CAS 867-13-0: Triethyl phosphonoacetate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Triethyl phosphonoacetate price,buy Triethyl phosphonoacetate - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triethyl phosphonoacetate-1-13C 13C 99atom 61203-67-6 [sigmaaldrich.com]

- 7. Triethylphosphono acetate, 97% 867-13-0 India [ottokemi.com]

- 8. Triethyl phosphonoacetate - Enamine [enamine.net]

- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 10. moravek.com [moravek.com]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

using Triethyl phosphonoacetate-1-13C in Horner-Wadsworth-Emmons reactions

Application Note: Precision

Abstract & Strategic Utility

This application note details the protocol for utilizing Triethyl phosphonoacetate-1-

Primary Applications:

-

ADME/Tox Studies: Tracing metabolic fate of ester moieties in prodrugs.

-

Bioanalytical Standards: Synthesis of stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS quantitation.

-

Structural Elucidation: Enhancing signal sensitivity in

C-NMR for quaternary carbon assignment.

Mechanistic Insight: The Isotopic Pathway

The Horner-Wadsworth-Emmons (HWE) reaction offers superior

The Pathway:

-

Deprotonation: Base removes the acidic proton at the

-position (C2) of the phosphonate. -

Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl.[1]

-

Elimination: The oxaphosphetane intermediate collapses, expelling the diethyl phosphate anion and yielding the alkene.

-

Label Retention: The

C label (located at the carbonyl C1 position) remains intact in the final ester functionality.

Figure 1: Reaction Mechanism & Isotope Tracking

Caption: Mechanistic flow of the HWE reaction highlighting the retention of the Carbon-13 label (green node) and elimination of the phosphate group.

Critical Experimental Parameters

To ensure high yield and isotopic conservation, the choice of base and solvent is paramount.

| Parameter | Method A: Standard (NaH) | Method B: Masamune-Roush (LiCl/DBU) |

| Base Strength | Strong ( | Mild ( |

| Solvent | Anhydrous THF | Acetonitrile (MeCN) |

| Selectivity | Good | Excellent |

| Substrate Tolerance | Robust substrates only | Base-sensitive (epimerizable) aldehydes |

| Reaction Speed | Fast (< 1 hour) | Slower (1–12 hours) |

| Recommendation | Use for simple, stable aldehydes. | Preferred for drug intermediates to prevent side reactions. |

Experimental Protocols

Pre-Start Checklist:

-

Reagent Handling: Triethyl phosphonoacetate-1-

C is hygroscopic. Handle under Argon/Nitrogen.[2] -

Glassware: Flame-dried or oven-dried (120°C) glassware is mandatory.

-

Stoichiometry: Due to the high cost of the

C reagent, use the Aldehyde in slight excess (1.1 equiv) if the aldehyde is inexpensive. If the aldehyde is a precious late-stage intermediate, use the Phosphonate in slight excess (1.1 equiv).

Protocol A: Masamune-Roush Conditions (High Precision)

Recommended for complex drug intermediates and maximum E-selectivity.

Materials:

-

Triethyl phosphonoacetate-1-

C (1.0 equiv) -

Aldehyde Substrate (1.0 – 1.1 equiv)

-

LiCl (anhydrous, 1.2 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

-

Acetonitrile (MeCN), anhydrous

Step-by-Step:

-

LiCl Preparation: Weigh anhydrous LiCl into a flame-dried round-bottom flask. Note: LiCl is extremely hygroscopic; weigh quickly or dry in the flask under vacuum with a heat gun.

-

Solvent Addition: Add anhydrous MeCN to the flask to create a 0.2 M suspension of LiCl. Stir until mostly dissolved.

-

Reagent Activation: Add Triethyl phosphonoacetate-1-

C to the LiCl/MeCN mixture. Stir for 5–10 minutes at room temperature (RT). The Li -

Base Addition: Cool the mixture to 0°C. Add DBU dropwise. The solution may turn slightly yellow. Stir for 15 minutes.

-

Substrate Addition: Add the Aldehyde (dissolved in minimal MeCN) dropwise to the reaction mixture.

-

Reaction: Allow to warm to RT and stir. Monitor by TLC or LC-MS.

-

Tip: If reaction is sluggish, mild heating to 40°C is permissible.

-

-

Work-up: Quench with saturated NH

Cl solution. Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na

Protocol B: Sodium Hydride Conditions (Standard)

Best for simple, non-sensitive substrates.

Materials:

-

NaH (60% dispersion in mineral oil, 1.2 equiv)

-

Triethyl phosphonoacetate-1-

C (1.0 equiv) -

Aldehyde (1.0 equiv)

-

THF (anhydrous)

Step-by-Step:

-

Base Prep: Place NaH in a flame-dried flask under inert atmosphere. Wash with dry hexanes (x2) to remove mineral oil if downstream purification is sensitive to aliphatics; otherwise, use as is.

-

Solvent: Add anhydrous THF (0.5 M concentration relative to phosphonate). Cool to 0°C.[2]

-

Deprotonation: Add Triethyl phosphonoacetate-1-

C dropwise. Evolution of H -

Coupling: Add the Aldehyde dropwise at 0°C.

-

Completion: Warm to RT. Reaction is usually complete within 1 hour [2].

-

Work-up: Quench with water (carefully). Extract with Diethyl Ether or EtOAc.[4]

Quality Control & Validation

Verifying the incorporation of the label is distinct from standard structural confirmation.

NMR Characterization

-

Reagent (

C-Phosphonate):-

You will observe a doublet for the carbonyl carbon due to

coupling (typically ~6-7 Hz) and a massive doublet for the

-

-

Product (

C-Ester):-

Phosphorus is gone. The

C NMR will show a singlet (enhanced intensity) for the ester carbonyl at -

No P-C coupling should be observed in the product carbonyl signal.

-

-Geometry: Confirmed by

-

Mass Spectrometry (MS)

-

Precursor: M+1 peak (relative to unlabeled) will be the base peak.

-

Fragmentation: In MS/MS, the loss of the alkoxy group (OEt) or the retention of the

C=O fragment provides confirmation of label position.

Figure 2: Decision Matrix for Protocol Selection

Caption: Decision tree to select the optimal HWE protocol based on substrate stability.

References

-

Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and soft bases.[1][3][5] Tetrahedron Letters, 25(21), 2183–2186.

-

Wadsworth, W. S., & Emmons, W. D. (1961).[6][7] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

-

Maryanoff, B. E., & Reitz, A. B. (1989).[6] The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927.

-

Claridge, T. D. W., et al. (2008).[8] Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide.[8] Organic Letters, 10(23), 5437–5440.

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

synthesis of 13C-labeled α,β-unsaturated esters

High-Fidelity Synthesis of C-Labeled -Unsaturated Esters

Application Note & Protocol Guide

Abstract & Strategic Significance

This guide details the synthesis of

Strategic Decision Framework

Before initiating synthesis, the position of the isotopic label determines the optimal synthetic route.

Figure 1: Decision tree for selecting the synthetic route based on the required position of the

Primary Protocol: Masamune-Roush HWE Olefination

Objective: Synthesis of (E)-ethyl cinnamate-1-

Materials & Reagents

| Reagent | Equiv. | Role | Critical Quality Attribute |

| Aldehyde Substrate | 1.0 | Electrophile | Must be free of carboxylic acids. |

| Triethyl phosphonoacetate-1- | 1.1 - 1.2 | Nucleophile | Source of label. Store under Ar. |

| LiCl (Lithium Chloride) | 1.2 - 1.5 | Lewis Acid | MUST BE ANHYDROUS. Hygroscopic LiCl kills the reaction. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1.2 | Base | Mild organic base; prevents epimerization. |

| Acetonitrile (MeCN) | Solvent | Medium | Anhydrous (water < 50 ppm). |

Step-by-Step Methodology

Step 1: Preparation of Anhydrous LiCl (The "Hidden" Failure Point)

-

Context: Commercial LiCl is extremely hygroscopic. Water quenches the phosphonate anion.

-

Action: Place LiCl in a flame-dried Schlenk flask. Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours. Cool to room temperature (RT) under Argon.

Step 2: Reagent Complexation

-

Suspend the dry LiCl (1.2 equiv) in anhydrous MeCN (0.2 M concentration relative to aldehyde).

-

Add Triethyl phosphonoacetate-1-

C (1.1 equiv). -

Add DBU (1.2 equiv) dropwise at 0°C.

-

Observation: The solution should turn clear or slightly yellow. Stir for 15–30 minutes at 0°C to ensure deprotonation and Li-chelation.

Step 3: Olefination

-

Add the Aldehyde (1.0 equiv) (dissolved in minimal MeCN) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to RT naturally.

-

Stir for 2–12 hours.

-

Monitor: Use TLC or LC-MS. The phosphonate spot (polar) should disappear; the less polar ester product appears.

-

Step 4: Work-up

-

Quench with saturated aqueous NH

Cl. -

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc). The E-isomer usually elutes significantly later than the aldehyde but earlier than the Z-isomer (if present).

Quality Control & Self-Validation

In isotope chemistry, "trust but verify" is mandatory. You must confirm not just the structure, but the label incorporation and isotopic fidelity .

NMR Validation Criteria

Use the coupling constants (

| Signal | Unlabeled Splitting | Diagnostic Value ( | |

| Carbonyl Carbon (C-1) | Singlet | Enhanced Singlet | Chemical shift ~166 ppm. Intensity >100x solvent. |

| Alpha-Proton ( | Doublet ( | Doublet of Doublets | |

| Beta-Proton ( | Doublet ( | Doublet of Doublets | |

| Alpha-Carbon (C-2) | Singlet | Doublet |

Workflow Visualization

Figure 2: Operational workflow for the Masamune-Roush HWE reaction.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Wet LiCl or Solvent | Re-dry LiCl under high vacuum (150°C). Distill MeCN over CaH |

| Low E/Z Selectivity | Reaction too fast / Too warm | Keep reaction at 0°C longer. Switch solvent to THF (sometimes improves selectivity for specific substrates). |

| No Reaction | Enolizable Aldehyde | If the aldehyde has acidic |

| Scrambled Label | Ester Hydrolysis | Avoid strong aqueous acids/bases during workup. Use neutral buffers. |

Alternative Protocol: Knoevenagel-Doebner

Use when: The aldehyde is base-sensitive (enolizable) or when

-

Mix: Aldehyde (1 eq),

C-Malonic Acid (1.1 eq), and Piperidine (0.1 eq) in Pyridine. -

Heat: Reflux (80–100°C) for 4 hours. The reaction proceeds via condensation followed by thermal decarboxylation.

-

Result: This yields the

-unsaturated acid . -

Esterification: Convert the acid to the ester using standard Fisher esterification (EtOH/H

SO

References

-

Masamune-Roush Conditions (Original): Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[1][2] Tetrahedron Letters, 25(21), 2183–2186.

-

Mechanism & Selectivity: Maryanoff, B. E., & Reitz, A. B. (1989).[3] The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927.

- NMR Characterization of Labeled Compounds: Bais, P., et al. (2010). Interpretation of 13C-13C Coupling Constants. Metabolomics, 6, 1-10. (General reference for J-coupling principles in labeled synthesis).

-

Doebner-Knoevenagel Modification: Zacuto, M. J. (2019).[4] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.[4][5] The Journal of Organic Chemistry, 84(10), 6465–6474.[5] [5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]

- 5. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

13C and 31P NMR spectroscopy of HWE reaction intermediates

Application Note: Mechanistic Profiling of HWE Reaction Intermediates via C and P NMR Spectroscopy

Executive Summary

The Horner-Wadsworth-Emmons (HWE) reaction is the premier method for synthesizing

This guide details a Variable-Temperature (VT) NMR protocol using

Mechanistic Foundation: What We Are Looking For

To successfully monitor the HWE reaction, one must map the spectroscopic observables to the reaction coordinate. Unlike the Wittig reaction, where the oxaphosphetane intermediate is often stable at low temperatures, the HWE reaction involves a stabilized carbanion and a more transient aldol-type oxyanion intermediate that rapidly collapses.

The Reaction Pathway[1][2][3][4]

-

Deprotonation: Phosphonate (1) is treated with a base (e.g., NaH, LiHMDS) to form the metallated carbanion (2) .

-

Nucleophilic Attack: The carbanion attacks the aldehyde (3) . This is often the rate-determining step.

-

Intermediate Formation: Formation of the

-alkoxy phosphonate adduct (oxyanion) (4) , which may equilibrate with the four-membered oxaphosphetane (5) . -

Elimination: Collapse of the intermediate releases the dialkyl phosphate byproduct (6) and the alkene (7) .

Visualizing the Pathway

The following diagram maps these chemical species to their stability and expected spectroscopic detectability.

Figure 1: Mechanistic flow of the HWE reaction. Red nodes indicate reactive intermediates targeted by VT-NMR.

Spectroscopic Signatures

Table 1: Diagnostic Chemical Shifts (Typical Ranges)

| Species | Structure Description | |||

| Phosphonate (1) | Tetrahedral P(V), Neutral | 15 to 25 | 30 - 40 | ~130 - 140 ( |

| Carbanion (2) | Planar/Pyramidal anionic C | 30 to 45 (Downfield shift) | 40 - 55 | ~150 - 180 (Increases) |

| Oxaphosphetane (5) | Trigonal Bipyramidal P(V) | -30 to -50 (Upfield)* | N/A | N/A |

| Phosphate Salt (6) | Tetrahedral P(V) Anion | -5 to +5 | N/A | N/A |

| Still-Gennari Reagent | Bis(trifluoroethyl) phosphonate | 30 to 35 | ~35 | ~140 |

Expert Insight:

-

The "Oxaphosphetane Gap": Unlike Wittig intermediates (

~ -60 ppm), HWE oxaphosphetanes are rarely observed directly because the elimination is faster than the retro-aldol equilibration. If you see a signal near -40 ppm, you have successfully trapped a stable ring structure, likely due to high ring strain or specific steric locking [1]. -

Cation Effects:[1] The exact shift of the carbanion (2) is heavily dependent on the counter-cation (Li

vs Na

Detailed Protocol: In Situ VT-NMR Monitoring

This protocol is designed for a 500 MHz spectrometer equipped with a BBO or broadband probe capable of temperature control from -78°C to +25°C.

Phase 1: Preparation (The "Dry" Phase)

Critical: Moisture kills the carbanion immediately, reverting it to the starting phosphonate.

-

Tube: Use a J-Young NMR tube (screw cap with Teflon seal) or a flame-dried standard tube with a high-quality rubber septum.

-

Solvent: Anhydrous THF-

is standard. Toluene- -

Standard: Add an internal standard (e.g., triphenylphosphine oxide,

~29 ppm, or a capillary insert of H

Phase 2: Experimental Workflow

Figure 2: Step-by-step workflow for trapping and monitoring HWE intermediates.

Phase 3: Acquisition Parameters ( P)

Standard proton-decoupled

-

Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling .

-

Why? This decouples protons during acquisition (simplifying the spectrum to singlets) but turns off the decoupler during the relaxation delay (

), eliminating NOE enhancement which distorts integration.

-

-

Relaxation Delay (

): Set to -

Sweep Width: 200 ppm (-100 to +100 ppm).

-

Scans: 16–64 scans are usually sufficient for 0.1 M concentrations.

Phase 4: The "Injection" Technique

To observe the initial kinetics at -78°C:

-

Lock and shim on the phosphonate solution at -78°C.

-

Eject the sample briefly (or use a specialized flow probe/syringe port).

-

Inject the base (e.g.,

-BuLi) via gas-tight syringe through the septum. -

Quickly mix (invert once if J-Young, or vortex quickly) and re-insert.

-

Auto-shim is risky at -78°C. It is better to apply the shim file saved from step 1.

Data Interpretation & Troubleshooting

Scenario A: "The reaction stalled, but I see no intermediate."

-

Observation:

P spectrum shows only Starting Material (SM) and Product, no peaks in between. -

Diagnosis: The reaction is fast relative to the NMR timescale, or the intermediate is thermodynamically unstable.

-

Action: Lower temperature to -90°C (if solvent permits) or switch to the Still-Gennari modification (trifluoroethyl phosphonate), which often has slower elimination kinetics, allowing intermediate observation [3].

Scenario B: "I see a new peak at 40 ppm, but no product."

-

Observation: A downfield shift after adding base, but it persists after adding aldehyde.

-

Diagnosis: Successful deprotonation (Carbanion formed), but nucleophilic attack failed .

-

Action: The aldehyde is likely enolizable or sterically hindered. The carbanion is acting as a base, not a nucleophile. Add LiCl (Masamune-Roush conditions) to increase the acidity of the phosphonate and modify the aggregation state of the carbanion [4].

Scenario C: "Broad signals in P."

-

Diagnosis: Chemical exchange.[3] The carbanion is likely exchanging with unreacted phosphonate (proton transfer) or aggregating (monomer-dimer equilibrium).

-

Action: Lower the temperature to reach the slow-exchange limit (sharpening the peaks) or ensure >1 equivalent of base is used to drive the equilibrium fully to the carbanion.

References

-

Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[3][4] Chemical Reviews, 1989 , 89(4), 863–927.

-

Thompson, S. K.; Heathcock, C. H. "Effect of Cation, Temperature, and Solvent on the Stereoselectivity of the Horner-Emmons Reaction."[1] Journal of Organic Chemistry, 1990 , 55(10), 3386–3388.[1]

-

Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination." Tetrahedron Letters, 1983 , 24(41), 4405–4408.

-

Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for Base-Sensitive Compounds." Tetrahedron Letters, 1984 , 25(21), 2183–2186.

-

Reich, H. J. "WinPLT: NMR Chemical Shift Data." University of Wisconsin-Madison.[5] (Authoritative database for

P shifts).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. arkat-usa.org [arkat-usa.org]

- 4. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Application Note: High-Confidence Metabolic Flux Analysis Using 13C-Labeled Metabolites with LC-MS/MS

Abstract

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique for elucidating the dynamic activity of metabolic pathways, moving beyond static snapshots of metabolite concentrations.[1] By introducing 13C-labeled substrates into a biological system, researchers can trace the flow of carbon atoms through metabolic networks, providing a quantitative understanding of cellular metabolism.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust LC-MS/MS-based 13C tracer studies. We will detail field-proven protocols, explain the critical causality behind experimental choices, and offer insights into data interpretation to ensure high-quality, reproducible results for applications in disease research, drug discovery, and biomarker identification.[2][3]

Introduction: The Power of Dynamic Metabolic Analysis

Traditional metabolomics provides a "snapshot" of the metabolite pool at a single point in time. While useful, this static picture cannot resolve the intricate dynamics of metabolic pathways—the rates of reactions, the contributions of different substrates to a product, or the rerouting of pathways in response to stimuli. 13C Metabolic Flux Analysis (13C-MFA) overcomes this limitation by using stable isotopes as tracers to measure reaction rates in vivo.[4]

The core principle involves supplying cells or organisms with a substrate (e.g., glucose, glutamine) where the common 12C atoms are replaced with the heavy isotope 13C.[4] As this labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical platform of choice for these studies due to its exceptional sensitivity and selectivity, allowing for the precise measurement of the mass shift in metabolites as they become labeled.[5][6][7] This enables the calculation of Mass Isotopomer Distributions (MIDs), which reveal the relative abundance of a metabolite with zero, one, two, or more 13C atoms.[8][9] Analysis of these MIDs allows for the quantitative determination of metabolic fluxes, providing profound insights into cellular physiology and disease.[10]

Experimental Design: The Blueprint for Success

A successful 13C tracer study is built upon a foundation of meticulous experimental design. The choices made at this stage directly impact the quality and interpretability of the final data.

Selecting the Right 13C Tracer

The choice of the 13C-labeled substrate is dictated by the specific metabolic pathway under investigation. The goal is to select a tracer that will provide the most informative labeling patterns for the fluxes of interest.[11][12]

| 13C Tracer | Primary Application | Rationale & Key Insights |

| [U-13C6]glucose | General Central Carbon Metabolism (Glycolysis, PPP, TCA Cycle) | Uniformly labeled glucose introduces 13C into all carbons of glycolytic intermediates, providing a comprehensive view of glucose utilization.[3] |

| [1,2-13C2]glucose | Pentose Phosphate Pathway (PPP) vs. Glycolysis | This tracer is particularly powerful for resolving the flux through the PPP.[11] Glycolysis retains both labels in pyruvate, while the oxidative PPP removes the C1 carbon, leading to singly-labeled intermediates. |

| [U-13C5]glutamine | TCA Cycle Anaplerosis & Reductive Carboxylation | Crucial for studying cancer metabolism, where glutamine is a major substrate for replenishing the TCA cycle.[11] |

| [13C3]lactate | Gluconeogenesis, Lactate Metabolism | Allows for tracing the fate of lactate as a carbon source, which is particularly relevant in the tumor microenvironment.[13] |

Isotopic Steady State vs. Kinetic Flux Analysis

The duration of labeling is a critical parameter.

-

Isotopic Steady State: This is the most common approach, where cells are cultured with the 13C tracer for a sufficient period until the labeling enrichment of key metabolites becomes stable.[10] This simplifies data analysis but requires validation that steady state has indeed been reached (e.g., by testing multiple time points).[14]

-

Kinetic (or Dynamic) Labeling: Involves collecting samples at multiple, short time points after introducing the tracer. This method provides richer data on the rates of individual reactions but requires more complex data analysis models.[10]

Detailed Protocols: From Sample to Data

This section provides a step-by-step workflow for a typical 13C tracer experiment using cultured adherent cells.

Workflow Overview

Caption: Generalized workflow for a 13C tracer study using LC-MS/MS.[2]

Protocol 3.1: Cell Labeling and Metabolite Extraction

The single most critical step is the rapid and complete quenching of metabolic activity to prevent changes in metabolite levels after harvesting.[14]

Materials:

-

Adherent cells cultured in multi-well plates (e.g., 6-well plates)

-

Culture medium containing the desired 13C-labeled tracer

-

Ice-cold 0.9% NaCl solution

-

-80°C extraction solvent: 80% Methanol / 20% Water (v/v)

-

Cell scraper

-

Dry ice

Procedure:

-

Labeling: Aspirate the standard culture medium and replace it with the pre-warmed 13C-tracer-containing medium. Culture the cells for the predetermined duration to approach isotopic steady state (typically 8-24 hours, but must be optimized).[2]

-

Quenching: Place the culture plate on a bed of dry ice to rapidly lower the temperature. Immediately aspirate the labeling medium.

-

Washing: Quickly wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl to remove extracellular medium. Aspirate the wash solution completely. Causality: This step is crucial to remove any residual extracellular tracer that would contaminate the intracellular metabolite pool.

-

Extraction: Add 1 mL of -80°C extraction solvent to each well.[15] Place the plate back on dry ice for 10 minutes to ensure complete protein precipitation and cell lysis.[2]

-

Harvesting: Scrape the cells in the cold methanol and transfer the resulting cell suspension to a pre-chilled microcentrifuge tube.[2]

-

Centrifugation: Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. Dry the extract under vacuum (e.g., using a SpeedVac). The dried pellet can be stored at -80°C until analysis.

-

Reconstitution: Prior to injection, reconstitute the dried metabolite pellet in a suitable solvent, typically matching the initial mobile phase conditions of the LC method (e.g., 80% acetonitrile / 20% water for HILIC).[16]

Protocol 3.2: LC-MS/MS Method Development

Chromatographic Separation: The Power of HILIC

For the analysis of small, polar metabolites involved in central carbon metabolism, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the superior choice over reversed-phase chromatography.[17][18][19]

-

Why HILIC? Highly polar compounds like amino acids, organic acids, and sugar phosphates are poorly retained on traditional C18 columns, often eluting in the void volume. HILIC stationary phases (e.g., amide, zwitterionic) use a high organic mobile phase to create a water layer on the particle surface, enabling retention and separation of these polar analytes.[16][17] This provides excellent separation selectivity for key metabolites and their isomers.[19]

Example HILIC-MS Method:

-

Column: Zwitterionic HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[16]

-

Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0

-

Mobile Phase B: 100% Acetonitrile

-

Gradient: Start at high %B, gradually increase %A to elute analytes in order of increasing polarity.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 2 - 5 µL

Mass Spectrometry: Targeted Isotopologue Analysis

A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for targeted quantification of isotopologues.[20]

-

Principle: The first quadrupole (Q1) is set to isolate a specific precursor ion (the m/z of a specific isotopologue), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect a specific, characteristic fragment ion. This Q1/Q3 transition is highly specific and sensitive.[21]

Building the MRM Method:

-

Determine Precursor m/z: For each metabolite of interest (e.g., Pyruvate, C3H4O3), calculate the exact mass for each isotopologue.

-

M+0 (all 12C): m/z 87.008

-

M+1 (one 13C): m/z 88.011

-

M+2 (two 13C): m/z 89.015

-

M+3 (three 13C): m/z 90.018

-

-

Optimize Fragmentation: Infuse an unlabeled standard to find the optimal collision energy that produces a stable, high-intensity fragment ion.

-

Create Transitions: For each isotopologue (M+0, M+1, M+2, etc.), create an MRM transition using its specific precursor m/z and the optimized fragment m/z.

Example MRM Table for Pyruvate (Negative Ion Mode):

| Compound Name | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (V) |

| Pyruvate M+0 | 87.0 | 43.0 | -10 |

| Pyruvate M+1 | 88.0 | 44.0 | -10 |

| Pyruvate M+2 | 89.0 | 45.0 | -10 |

| Pyruvate M+3 | 90.0 | 45.0 | -10 |

Data Analysis and Interpretation

From Raw Data to Mass Isotopologue Distributions (MIDs)

After LC-MS/MS analysis, the raw data consists of chromatograms for each MRM transition.

-

Peak Integration: Integrate the area under the curve for each isotopologue's chromatogram.

-

Natural Abundance Correction: The measured peak areas must be corrected for the natural abundance of 13C (~1.1%) and other heavy isotopes present in the molecule's formula. This is a critical step for accurate flux calculations and is typically performed using established algorithms (e.g., in software like El-Maven or via custom scripts).

-

Calculate MIDs: The corrected peak area for each isotopologue is expressed as a fraction of the total peak area for all isotopologues of that metabolite. The sum of all fractions (M+0 to M+n) must equal 1.[10]

Interpreting Labeling Patterns

The MID provides a wealth of information about pathway activity.

Caption: Tracing 13C from glucose through glycolysis into the TCA cycle.

-

High M+3 Lactate: If cells are fed [U-13C6]glucose, a high fraction of M+3 lactate indicates high glycolytic activity.

-

M+2 Citrate: The M+2 isotopologue of citrate is formed from the condensation of M+2 Acetyl-CoA (derived from M+3 pyruvate) with an unlabeled molecule of oxaloacetate. This signifies the entry of glucose-derived carbon into the first turn of the TCA cycle.

-

M+4 Citrate: In subsequent turns of the cycle, labeled oxaloacetate can combine with another labeled Acetyl-CoA, producing M+4 citrate, indicating sustained TCA cycle activity.

By comparing the MIDs between different experimental conditions (e.g., control vs. drug-treated), researchers can pinpoint specific nodes in metabolism that are altered, providing powerful mechanistic insights.[1][22]

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Poor Peak Shape / Tailing | Sample solvent mismatch with mobile phase. | Reconstitute samples in a solvent that is as close as possible to the initial LC gradient conditions.[16] |

| Low Signal / No Peaks | Inefficient metabolite extraction; Instrument sensitivity issue. | Optimize extraction protocol; ensure proper quenching.[14] Perform system suitability tests with standards to verify instrument performance.[23] |

| High Variability Between Replicates | Inconsistent sample handling (quenching, extraction); Pipetting errors. | Standardize all sample preparation steps meticulously. Use an internal standard to correct for extraction and injection variability.[24] |

| Unexpected Labeling Patterns | Failure to reach isotopic steady state; Contamination from unlabeled carbon sources (e.g., serum in media). | Validate the time required to reach steady state.[14] Use dialyzed serum or defined media to minimize unlabeled sources. |

| Poor Fit in Flux Modeling (High SSR) | Inaccurate metabolic network model; Gross measurement errors. | Re-evaluate the biological accuracy of the model, including all relevant pathways and compartments.[14] Manually inspect raw chromatograms for integration errors or co-elution.[14] |

Conclusion

LC-MS/MS-based 13C tracer analysis is an indispensable technique for quantitatively assessing metabolic pathway dynamics. It provides a level of detail that is unattainable with conventional metabolomics. By combining careful experimental design, robust and validated protocols for sample preparation and analysis, and rigorous data interpretation, researchers can generate high-confidence data to unravel complex metabolic phenotypes in health and disease. The methodologies described in this note provide a solid foundation for drug development professionals and scientists to successfully implement SIRM in their research endeavors, accelerating the discovery of novel therapeutic targets and biomarkers.

References

-

13C Metabolic Flux Analysis - Institute of Molecular Systems Biology. (n.d.). Retrieved February 23, 2026, from [Link]

-

Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 161(3), 253–261. [Link]

-

Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. The American Journal of Physiology, 263(5 Pt 1), E988-1001. [Link]

-

Dr. Maisch GmbH. (n.d.). HILIC. Retrieved February 23, 2026, from [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2012). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering, 14(1), 21–27. [Link]

-

Leighty, R. W., & Antoniewicz, M. R. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 689851. [Link]

-

Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved February 23, 2026, from [Link]

-

Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved February 23, 2026, from [Link]

-

Hellerstein, M. K. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]

-

Liu, X., Ser, Z., & Locasale, J. W. (2014). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature Protocols, 9(1), 164–177. [Link]

-

Wölfl, S., et al. (2022). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Frontiers in Oncology, 12, 965881. [Link]

-

Fan, T. W.-M., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics, 133(3), 366–391. [Link]

-

NorthEast BioLab. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Retrieved February 23, 2026, from [Link]

-

Ivanisevic, J., & Want, E. J. (2021). Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics (pp. 69-90). Royal Society of Chemistry. [Link]

-

Afers. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved February 23, 2026, from [Link]

-

Smith, D. L., & Martin, L. L. (2009). Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry: Quantitation of Low Levels of Deuterium Incorporation. Journal of the American Society for Mass Spectrometry, 20(8), 1431–1441. [Link]

-

Kumar, A., et al. (2012). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Biomolecular Techniques, 23(2), 55–61. [Link]

-

Abaye, D., et al. (2022). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. Journal of Data Analysis and Information Processing, 10(2), 142-154. [Link]

-

Walvekar, A., et al. (2018). LC-MS/MS parameters used for 13 C and 15 N labeling experiments. [Data set]. ResearchGate. [Link]

-

Rodrigues, J. V., & Shakhnovich, E. I. (2019). Metabolite extraction and LC-MS analysis of metabolic changes in Escherichia coli strains upon evolution. Bio-protocol, 9(23), e3457. [Link]

-

ResearchGate. (2025, December 15). What is the current best method of metabolite extraction from S. cerevisiae for LC-MS? Retrieved February 23, 2026, from [Link]

-

Fischer, S. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. [Link]

-

Lane, A. N., Higashi, R. M., & Fan, T. W. (2017). NMR- and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Magnetic Resonance in Chemistry, 55(1), 53–62. [Link]

-

Belal, T. S., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Journal of Chromatography B, 1236, 124035. [Link]

-

Cordes, T., et al. (2015). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research, 14(12), 5147–5155. [Link]

-

Clendinen, C. S., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Phytochemistry Reviews, 13(2), 367–383. [Link]

-

mQACC. (2022). Metabolomics 2022 Workshop Report: State of QA/QC Best Practices in LC-MS. CORE. [Link]

-

Claesen, J., et al. (2022). The isotope distribution: A rose with thorns. Mass Spectrometry Reviews, 41(6), 849–868. [Link]

-

Mosley, J. D., et al. (2024). Metabolomics 2023 workshop report: moving toward consensus on best QA/QC practices in LC-MS-based untargeted metabolomics. Metabolomics, 20(4), 73. [Link]

-

Li, R., & Raftery, D. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 400(8), 2415–2424. [Link]

-

Fan, T. W.-M., & Lane, A. N. (2016). Exploring Cancer Metabolism using Stable Isotope Resolved Metabolomics (SIRM). Metabolites, 6(2), 16. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 148–155. [Link]

-

Val-Laillet, D., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(11), 253. [Link]

-

Springer Nature. (2021). Practical Guidelines for 13C-based NMR Metabolomics. Springer Nature Experiments. [Link]

-

NIST. (2019, August 29). Practical Guidelines to 13C-based NMR Metabolomics. Retrieved February 23, 2026, from [Link]

Sources

- 1. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 6. nebiolab.com [nebiolab.com]

- 7. scispace.com [scispace.com]

- 8. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Metabolite extraction and LC-MS analysis [bio-protocol.org]

- 16. agilent.com [agilent.com]

- 17. HILIC â Dr. Maisch [dr-maisch.com]

- 18. waters.com [waters.com]

- 19. books.rsc.org [books.rsc.org]

- 20. lcms.cz [lcms.cz]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line [frontiersin.org]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Tracking Carbon Flux in Biological Systems Using Labeled Precursors

Abstract

Metabolomics provides a static snapshot of cellular abundance, but it fails to capture the dynamic activity of metabolic pathways.[1] High abundance may signify a bottleneck rather than high activity. Metabolic Flux Analysis (MFA) using stable isotope tracers (e.g.,

Part 1: Experimental Design & Tracer Selection[2]

The success of a flux experiment relies entirely on selecting the correct labeled precursor to probe the pathway of interest. Carbon transitions must be mapped atom-by-atom to predict where the label will appear.

Tracer Selection Matrix

Use the following table to select the appropriate isotope tracer based on the metabolic module you intend to interrogate.

| Metabolic Pathway | Recommended Tracer | Mechanistic Rationale |

| Glycolysis & TCA Cycle | [U- | Uniform labeling allows tracking of full carbon skeletons into Pyruvate (M+3), Lactate (M+3), and Citrate (M+2/M+4). |

| Pentose Phosphate Pathway (PPP) | [1,2- | Distinguishes oxidative PPP flux. Loss of C1 as CO |

| Glutaminolysis & Anaplerosis | [U- | Tracks entry of carbon into the TCA cycle via |

| Serine/Glycine Synthesis | [U- | Tracks carbon diversion from glycolysis (3-PG) into Serine (M+3) and Glycine (M+2). |

| Fatty Acid Synthesis | [U- | Measures the incorporation of Acetyl-CoA units into palmitate and stearate pools. |

The Steady-State vs. Kinetic Dilemma

-

Isotopic Steady State (ISS): Cells are labeled until the precursor pool and intermediates reach a constant isotopic enrichment. This is standard for "pathway contribution" analysis (e.g., "What % of citrate comes from glucose?").

-

Kinetic Flux Profiling (Non-Steady State): Samples are taken at rapid intervals (min/sec) after tracer addition. This is required to calculate absolute reaction rates (moles/time) but requires complex computational modeling.

Part 2: Sample Preparation Protocol (Adherent Cells)

Critical Warning: Metabolism turns over in seconds. The time between removing cells from the incubator and quenching metabolism must be minimized (<10 seconds).

Reagents

-

Quenching/Extraction Solvent: 80% Methanol / 20% Water (HPLC Grade), pre-chilled to -80°C.

-

Wash Buffer: 150 mM Ammonium Carbonate (pH 7.4) or 0.9% NaCl (cold). Avoid PBS, as phosphate suppresses MS ionization.

Step-by-Step Workflow

-

Seed Cells: Plate cells in 6-well plates. Ensure 70-80% confluency at the time of extraction.

-

Labeling: Replace standard media with isotope-labeled media (dialyzed FBS is recommended to remove background unlabeled metabolites). Incubate for the determined time (e.g., 24h for steady state).

-

Rapid Wash (The "Dip" Method):

-

Place plate on ice.

-

Aspirate media completely.

-

Immediately add 2 mL cold Wash Buffer, swirl once, and aspirate. (Total time < 5 sec).

-

-

Metabolic Quenching:

-

Immediately add 1 mL -80°C 80% Methanol .

-

Place plate at -80°C for 15 minutes to ensure complete lysis and precipitation of proteins.

-

-

Extraction:

-

Scrape cells into the methanol solution using a cell scraper.

-

Transfer lysate to a microcentrifuge tube.[4]

-

Vortex vigorously for 10 minutes at 4°C.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection: Transfer supernatant to a glass MS vial.

-

Drying (Optional): If concentration is required, dry under nitrogen gas and reconstitute in 50% Acetonitrile/Water.

Part 3: LC-MS Acquisition Strategy

Central carbon metabolites (amino acids, sugar phosphates, TCA acids) are highly polar. Reversed-Phase (C18) chromatography is generally unsuitable as these compounds elute in the void volume.

Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography)[4]

-

Column: ZIC-pHILIC (Polymeric bead) or Amide-based columns (e.g., Waters XBridge Amide).

-

Mobile Phase A: 20 mM Ammonium Carbonate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: Linear gradient from 80% B to 20% B over 15-20 minutes.

Mass Spectrometry Settings

-

Ionization: ESI (Electrospray Ionization).

-

Polarity:

-

Negative Mode: Essential for TCA intermediates (Citrate, Malate, Succinate), Nucleotides (ATP, GTP), and Sugar Phosphates.

-

Positive Mode: Optimal for Amino Acids (Glutamine, Glutamate, Serine).

-

-

Resolution: High-Resolution MS (Orbitrap or Q-TOF) is preferred (>60,000 resolution) to resolve

C peaks from interfering isobars (e.g.,

Part 4: Data Analysis & Visualization

Mass Isotopomer Distribution (MID)

Data is not analyzed as a single peak but as a distribution of isotopologues :

-

M+0: Unlabeled metabolite (all carbons are

C). -

M+1: Metabolite with one

C atom. -

M+n: Metabolite with n

C atoms.

Natural Abundance Correction (NAC)

Mandatory Step: ~1.1% of carbon in nature is

-

You must subtract this background using algorithms like IsoCor , AccuCor , or vendor-specific software (e.g., Agilent MassHunter VistaFlux).

-

Failure to correct leads to overestimation of flux.

Visualizing the Workflow

The following diagram illustrates the logical flow from experimental design to data interpretation.

Caption: End-to-end workflow for Stable Isotope Tracing, emphasizing the critical rapid quenching step.

Atom Mapping Logic (TCA Cycle Example)

Understanding how labeled carbons propagate is essential for interpreting MIDs.

Caption: Atom mapping showing how U-13C-Glucose generates M+2 Citrate via Acetyl-CoA, while Glutamine enters as M+5.

References

-

Lu, W., Su, X., Klein, M. S., Lewis, I. A., Fiehn, O., & Rabinowitz, J. D. (2017). Metabolite measurement: pitfalls to avoid and practices to follow. Annual Review of Biochemistry, 86, 277-304.

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837.

-

Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948.

-

Moseley, H. N. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry.[5][6] BMC Bioinformatics, 11, 139.

-

Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2008). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Nature Protocols, 7(5), 872–881.

Sources

- 1. agilent.com [agilent.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Phosphonates

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Superior Method for Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereocontrolled method for the construction of carbon-carbon double bonds.[1] It serves as a powerful alternative to the traditional Wittig reaction, offering significant advantages that are particularly valuable in the complex molecular architectures encountered in drug development.[2] The HWE reaction involves the olefination of aldehydes or ketones with phosphonate carbanions, which are generated by the deprotonation of a phosphonate ester.[3][4]

Key advantages of the HWE reaction include:

-

Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for efficient reactions with a wider array of carbonyl compounds, including sterically hindered ketones.[5][6]

-

Simplified Purification: A major practical benefit is the formation of a water-soluble dialkyl phosphate byproduct, which is easily removed through aqueous extraction, streamlining the purification process.[2][7]

-

Stereochemical Control: The HWE reaction typically exhibits a high degree of stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene.[8] However, specific modifications, such as the Still-Gennari protocol, allow for the selective synthesis of (Z)-alkenes.[8][9]

These features make the HWE reaction an indispensable tool for the synthesis of a diverse range of compounds, from simple olefins to complex natural products and pharmacologically active molecules.[10] Its applications in drug development are extensive, including the synthesis of fluoro-containing peptide bioisosteres and analogues of enzyme inhibitors.[10][11]

The Reaction Mechanism: A Step-by-Step Elucidation

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway, which is crucial for understanding and controlling the stereochemical outcome.

-

Deprotonation: The reaction is initiated by the deprotonation of the phosphonate at the α-carbon using a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate a stabilized phosphonate carbanion.[2][12] The presence of an electron-withdrawing group (EWG) on the α-carbon is necessary to increase the acidity of the proton and stabilize the resulting carbanion.[5]

-

Nucleophilic Addition: The highly nucleophilic phosphonate carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[2] This addition is the rate-limiting step and results in the formation of a tetrahedral betaine intermediate.[5][13]

-

Oxaphosphetane Formation: The betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[2]

-

Elimination: The final step involves the collapse of the oxaphosphetane intermediate, leading to the formation of the desired alkene and a dialkyl phosphate salt.[14] This elimination step is driven by the formation of the very stable phosphorus-oxygen double bond in the phosphate byproduct.[15]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Stereoselectivity: The Deciding Factors

The stereochemical outcome of the HWE reaction is a critical aspect, with the formation of either the (E)- or (Z)-alkene being influenced by several factors.

The Predominance of the (E)-Alkene: Thermodynamic Control

In the standard HWE reaction, the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound is often reversible.[8] This reversibility allows for the equilibration of the diastereomeric betaine intermediates. The intermediate leading to the (E)-alkene is thermodynamically more stable due to reduced steric interactions.[13] Consequently, under thermodynamic control, the reaction favors the formation of the more stable (E)-alkene.[16][17]

Factors that promote (E)-selectivity include:[5]

-

Increased steric bulk of the aldehyde.

-

Higher reaction temperatures (e.g., 23 °C vs. -78 °C).

-

The use of Li⁺, Na⁺, or K⁺ salts.

The Still-Gennari Modification for (Z)-Alkene Synthesis: Kinetic Control

For the synthesis of the less stable (Z)-alkene, the Still-Gennari modification is employed.[8][18] This protocol utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with strongly dissociating conditions, like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 in tetrahydrofuran (THF).[5][9]

Under these conditions, the reaction is under kinetic control.[19][20] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, making the initial addition step less reversible.[5][13] The kinetically favored pathway leads to the formation of the (Z)-alkene.[13]

Experimental Protocols

Synthesis of Phosphonate Esters via the Michaelis-Arbuzov Reaction

The requisite phosphonate esters for the HWE reaction are commonly synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[12][21]

Protocol for the Synthesis of Diethyl Benzylphosphonate:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzyl bromide (1.0 equivalent) and triethyl phosphite (1.1 equivalents).

-

Heating: Heat the reaction mixture at 120-150 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification: After completion, cool the reaction mixture to room temperature. The product can often be purified by vacuum distillation to remove any unreacted starting materials and byproducts.

General Protocol for the (E)-Selective Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of (E)-alkenes using sodium hydride as the base.

Materials:

-

Phosphonate ester (1.0 equivalent)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)

-